4-Fluorothiophene-3-carbaldehyde

Descripción general

Descripción

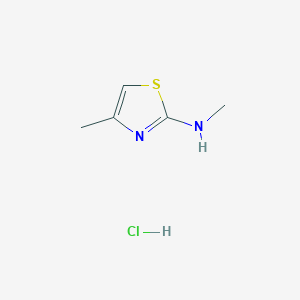

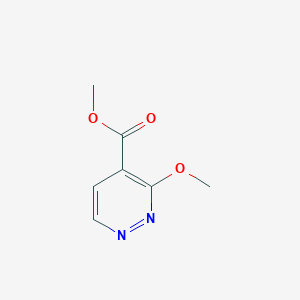

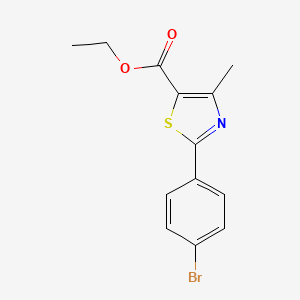

4-Fluorothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3FOS . It has a molecular weight of 130.14 . The compound is a liquid at room temperature .

Physical And Chemical Properties Analysis

4-Fluorothiophene-3-carbaldehyde is a liquid at room temperature . Its exact physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Aplicaciones Científicas De Investigación

Soluble Semiconductors

4-Fluorothiophene-3-carbaldehyde derivatives are widely used as soluble semiconductors . These materials are essential in the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Polymer Research

This compound also finds its application in the field of polymer research . The introduction of fluorine atoms into polymers can significantly alter their properties, making them more resistant to heat and chemical reactions.

Blue Light Emitting Materials

4-Fluorothiophene-3-carbaldehyde is used in the creation of blue light emitting materials . These materials are crucial in the development of high-resolution display technologies.

Liquid Crystals

Liquid crystals, which have properties between those of conventional liquids and those of solid crystals, can be developed using 4-Fluorothiophene-3-carbaldehyde . These materials are used in a variety of applications, including LCD screens.

Biological Research

Some derivatives of 4-Fluorothiophene-3-carbaldehyde represent potent selective class II histone deacetylase (HDAC) inhibitors . These inhibitors are used in biological research and have potential therapeutic applications in cancer treatment.

Photochromic Compounds

Thiophene-substituted perfluorocyclopentenes, which can be derived from 4-Fluorothiophene-3-carbaldehyde, are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue . These compounds change color in response to light, making them useful in a variety of optical applications.

Synthesis of Fluorothiophenes

4-Fluorothiophene-3-carbaldehyde is used in the synthesis of fluorothiophenes . These compounds are important in the field of medicinal chemistry due to their biological activity.

Agonists of Sphingosine-1-Phosphate (S1P) Receptors

Some derivatives of 4-Fluorothiophene-3-carbaldehyde act as agonists of sphingosine-1-phosphate (S1P) receptors . These receptors are involved in a variety of biological processes, including immune cell regulation and heart rate modulation.

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause certain hazards. The signal word associated with this compound is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Relevant Papers The search results include references to peer-reviewed papers related to 4-Fluorothiophene-3-carbaldehyde . These papers could provide more detailed information about the compound’s properties and potential applications.

Propiedades

IUPAC Name |

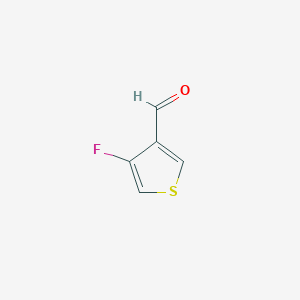

4-fluorothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-5-3-8-2-4(5)1-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXQHBKWSNXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorothiophene-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

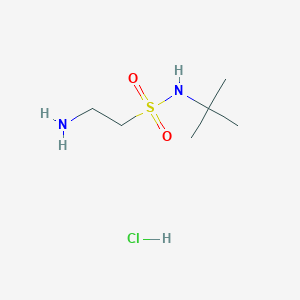

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)